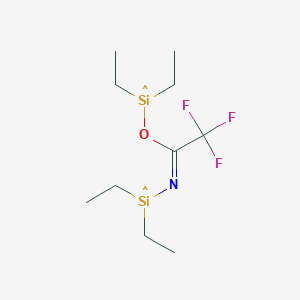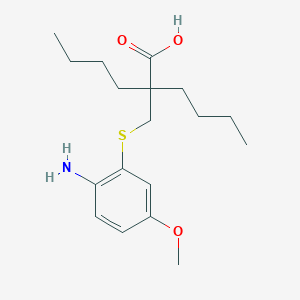
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is an organic compound with the molecular formula C18H29NO3S. It is characterized by the presence of an amino group, a methoxy group, and a thioether linkage attached to a hexanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-amino-5-methoxybenzenethiol and 2-butylhexanoic acid.
Thioether Formation: The thiol group of 2-amino-5-methoxybenzenethiol reacts with a suitable alkylating agent to form the thioether linkage.
Coupling Reaction: The thioether intermediate is then coupled with 2-butylhexanoic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups may participate in hydrogen bonding or electrostatic interactions with biological molecules, while the thioether linkage can modulate the compound’s reactivity and stability. These interactions can influence various cellular processes, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-5-methoxybenzenesulfonic acid: Similar structure but with a sulfonic acid group instead of a thioether linkage.
5-Amino-2-methoxypyridine: Contains an amino and methoxy group but with a pyridine ring instead of a benzene ring.
Uniqueness
2-(((2-Amino-5-methoxyphenyl)thio)methyl)-2-butylhexanoic acid is unique due to its specific combination of functional groups and its hexanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C18H29NO3S |
|---|---|
Peso molecular |
339.5 g/mol |
Nombre IUPAC |
2-[(2-amino-5-methoxyphenyl)sulfanylmethyl]-2-butylhexanoic acid |
InChI |
InChI=1S/C18H29NO3S/c1-4-6-10-18(17(20)21,11-7-5-2)13-23-16-12-14(22-3)8-9-15(16)19/h8-9,12H,4-7,10-11,13,19H2,1-3H3,(H,20,21) |
Clave InChI |
TYEZUXMOFGKKEZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CCCC)(CSC1=C(C=CC(=C1)OC)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


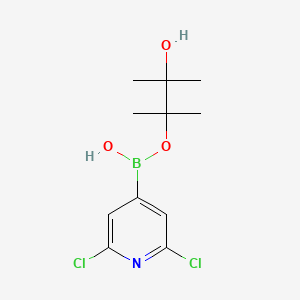
![[(2R)-3-[2-(2-azidoethoxycarbonylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13713632.png)
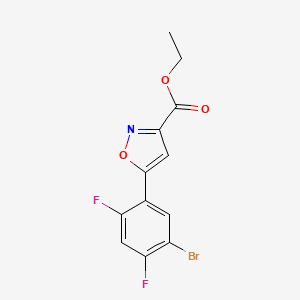
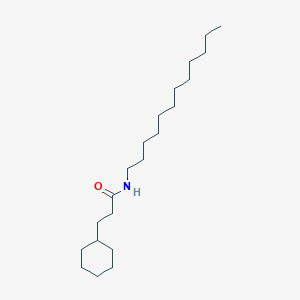
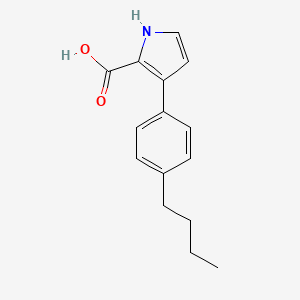
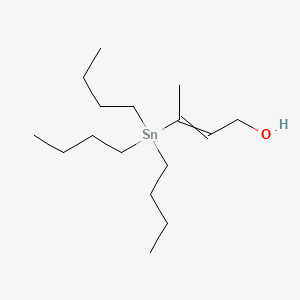
![(2,5-dioxopyrrolidin-1-yl) 5-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]pentanoate](/img/structure/B13713665.png)
![(4-Chloro-2-phenylbenzo[d]oxazol-7-yl)boronic Acid](/img/structure/B13713668.png)
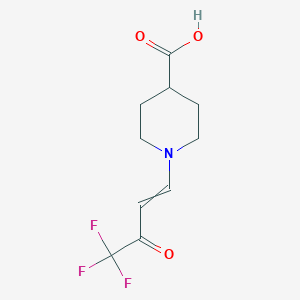

![8-Methyl-6-nitro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13713703.png)
![7,7'-Oxydithieno[3,2-b]pyridine](/img/structure/B13713705.png)

